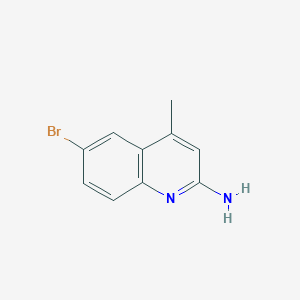

6-Bromo-4-methylquinolin-2-amine

Description

6-Bromo-4-methylquinolin-2-amine is a quinoline derivative featuring a bromine substituent at position 6, a methyl group at position 4, and an amine group at position 2. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor design, due to its structural similarity to ATP-binding site-targeting scaffolds. The bromine atom enhances electrophilicity and influences binding interactions, while the methyl group modulates steric and electronic properties.

Properties

IUPAC Name |

6-bromo-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGFPNGJUSQEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942500-34-7 | |

| Record name | 6-bromo-4-methylquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylquinolin-2-amine typically involves the bromination of 4-methylquinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylquinolin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Various substituted quinoline derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Coupling Reactions:

Scientific Research Applications

6-Bromo-4-methylquinolin-2-amine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to inhibit specific enzymes or receptors.

Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinolin-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This suggests that this compound may exert its effects through similar mechanisms.

Comparison with Similar Compounds

Key Observations :

- Core Structure: Quinoline derivatives (e.g., compounds above) are more common in kinase inhibitor design than quinazolines, though both cores participate in hinge-binding interactions .

- Substituent Effects: Benzotriazole vs.

- Synthetic Yields : Higher yields (83–99%) are achieved with more nucleophilic amines (e.g., thiophenemethyl), whereas sterically hindered amines (e.g., benzotriazole) result in lower yields (68%) .

Key Observations :

- Thermal Stability : The benzotriazole derivative (compound 9) exhibits exceptional thermal stability (>300°C), likely due to strong intermolecular interactions in its crystalline lattice .

- Purity : All compounds show high purity (>95%), critical for reliable biological testing .

- Biological Activity :

Substituent-Driven Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Br): Increase electrophilicity of the quinoline core, enhancing binding to kinase hinge regions .

- Methyl Groups (e.g., 4-CH₃) : Improve membrane permeability but may reduce solubility .

- Heterocyclic Amines (e.g., benzotriazole): Provide hydrogen-bond donors/acceptors for target engagement .

- Fluorinated Groups (e.g., CF₂H) : Balance lipophilicity and metabolic stability, a common strategy in kinase inhibitor optimization .

Biological Activity

6-Bromo-4-methylquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, have been explored for their potential as therapeutic agents against various diseases, particularly in oncology and infectious diseases. This article summarizes the biological activity, mechanisms of action, and relevant case studies associated with this compound.

This compound features a bromine atom at the 6-position and a methyl group at the 4-position of the quinoline ring. This unique substitution pattern contributes to its biological activity, influencing its interaction with biological targets.

Biological Activity

The compound exhibits several biological activities, including:

- Anticancer Activity : Research indicates that this compound acts as an inhibitor of specific kinases involved in cancer progression. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies aimed at cancer treatment .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It demonstrates efficacy against Gram-positive bacteria and shows potential as an antimicrobial agent .

- Antitubercular Activity : Studies have shown that derivatives of quinoline compounds can exhibit significant antitubercular activity. The presence of substituents such as bromine and methyl groups enhances this activity .

The mechanism of action for this compound includes:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in disease pathways, such as kinases and proteases, which are crucial in cancer cell signaling .

- DNA/RNA Interaction : It may bind to nucleic acids, interfering with replication or transcription processes, thereby affecting cellular functions .

- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways that are vital for cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy Study :

-

Antimicrobial Evaluation :

- In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, suggesting its role as an effective antimicrobial agent .

- Antitubercular Activity Assessment :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Antitubercular Activity |

|---|---|---|---|---|

| This compound | Not available | Significant | Moderate | High |

| 6-Bromoquinoline | 91-64-5 | Moderate | High | Low |

| 5-Bromoquinoline | 1401-85-0 | Low | Moderate | Moderate |

| 7-Bromoquinoline | 13096-71-0 | Low | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.